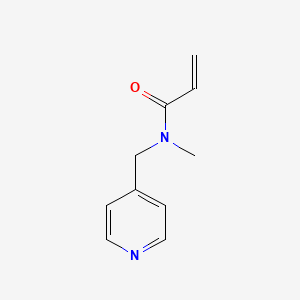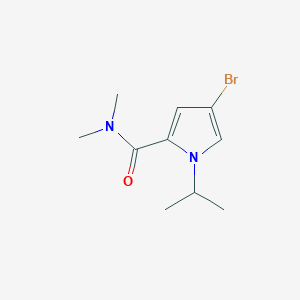![molecular formula C12H12F3NO B7556951 N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)
N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide, commonly known as TFMPP, is a synthetic compound that belongs to the family of piperazines. It was initially developed as an antidepressant drug in the 1970s but was later banned due to its psychoactive effects. TFMPP is still used in scientific research to study its mechanism of action and potential therapeutic applications.
Mécanisme D'action
TFMPP acts as a partial agonist at the serotonin 5-HT2A and 5-HT2C receptors, which are involved in regulating mood, sleep, and appetite. It also interacts with other neurotransmitter systems, including dopamine and noradrenaline, which are involved in regulating motivation and arousal.
Biochemical and Physiological Effects:
TFMPP has been found to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration rate. It has also been shown to produce alterations in mood, perception, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
TFMPP has several advantages for use in lab experiments, including its well-defined chemical structure and known mechanism of action. However, its psychoactive effects and potential for abuse limit its use in certain research settings.
Orientations Futures
There are several future directions for research on TFMPP, including its potential use in the treatment of depression, anxiety, and other psychiatric disorders. Further studies are needed to better understand its mechanism of action and to develop more selective and potent compounds that can be used in clinical settings. Additionally, research is needed to explore the potential risks and benefits of TFMPP and other piperazine compounds for human health.
In conclusion, TFMPP is a synthetic compound that has been widely used in scientific research to study its effects on the central nervous system. It has a well-defined chemical structure and known mechanism of action, making it a useful tool for studying neurotransmitter systems. While its psychoactive effects limit its use in certain research settings, TFMPP has potential therapeutic applications and is an important area of research for understanding the brain and its functions.
Méthodes De Synthèse
TFMPP can be synthesized using various methods, including the reaction of N-methylpiperazine with α,α,α-trifluoro-4-tolualdehyde in the presence of a reducing agent. Another method involves the reaction of N-methylpiperazine with α,α,α-trifluoro-4-chlorotoluene in the presence of a base.
Applications De Recherche Scientifique
TFMPP is widely used in scientific research to study its effects on the central nervous system. It has been found to interact with various neurotransmitter systems, including serotonin, dopamine, and noradrenaline. TFMPP has also been studied for its potential therapeutic applications, including its use in the treatment of depression, anxiety, and other psychiatric disorders.
Propriétés
IUPAC Name |
N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c1-3-11(17)16(2)8-9-4-6-10(7-5-9)12(13,14)15/h3-7H,1,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBKLCHIGCMKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(F)(F)F)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B7556890.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B7556894.png)



![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)





![2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)